

An In-depth Technical Guide to 3-Phenylcyclobutanone: Synthesis, Reactivity, and Applications

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Compound of Interest

Compound Name: 3-Phenylcyclobutanone

Cat. No.: B1345705

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **3-phenylcyclobutanone**, a versatile ketone that serves as a valuable building block in organic synthesis and medicinal chemistry. We will delve into its chemical properties, established synthetic routes, characteristic reactivity, and its burgeoning applications in the development of novel therapeutics.

Nomenclature and Chemical Properties

IUPAC Name: 3-phenylcyclobutan-1-one^[1]

Synonyms: 3-Phenyl-1-cyclobutanone, Cyclobutanone, 3-phenyl-, 1-Oxo-3-phenylcyclobutane^[2]

CAS Number: 52784-31-3^{[1][3][4]}

3-Phenylcyclobutanone is a cyclic ketone featuring a four-membered cyclobutane ring substituted with a phenyl group.^{[5][6]} This structure, combining a strained aliphatic ring with an aromatic moiety, imparts unique reactivity and makes it an attractive starting material for synthesizing a variety of more complex molecules.^[5] At room temperature, it is typically a solid with a relatively low melting point.^{[5][6]}

Table 1: Physicochemical Properties of **3-Phenylcyclobutanone**

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₀ O	[1][3][4][7][8]
Molecular Weight	146.19 g/mol	[3][4]
Boiling Point	258 °C at 760 mmHg	[6][7]
109-118 °C at 10 Torr	[2]	
Density	1.11 g/cm ³	[6][7]
Refractive Index	n ₂₀ /D 1.544	[9]

Spectral Data for Structural Elucidation:

- ¹³C NMR Spectrum:** Available on PubChem, providing characteristic signals for the carbonyl carbon, the phenyl group carbons, and the aliphatic carbons of the cyclobutane ring.[1]
- Mass Spectrometry:** The compound's mass and fragmentation pattern can be readily determined by mass spectrometry, aiding in its identification.
- Infrared (IR) Spectroscopy:** A strong absorption band characteristic of the carbonyl (C=O) stretching vibration is expected in the region of 1780-1750 cm⁻¹, typical for a strained cyclic ketone.

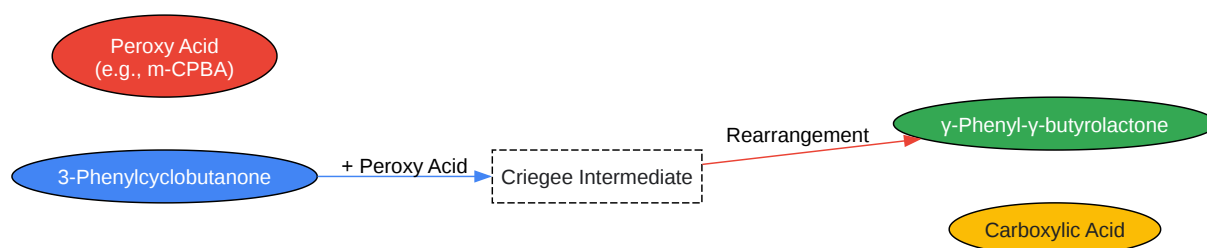
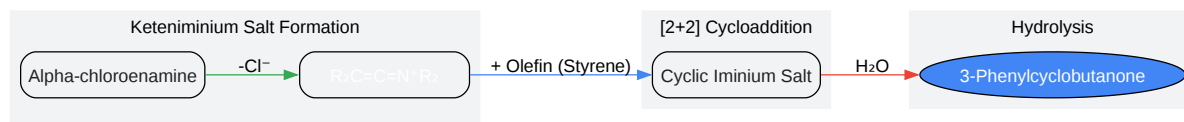
Synthesis of 3-Phenylcyclobutanone

The synthesis of **3-phenylcyclobutanone** has been approached through various methods. A notable and widely referenced method is the [2+2] cycloaddition reaction developed by Ghosez and coworkers.[10]

Ghosez Synthesis: [2+2] Cycloaddition of a Keteniminium Salt with an Olefin

This powerful method allows for the construction of the cyclobutanone ring from readily available starting materials. The general mechanism involves the reaction of a keteniminium salt, generated in situ from an α -chloroenamine, with an olefin.

Diagram 1: Generalized Mechanism of the Ghosez Cyclobutanone Synthesis



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